molecular formula C27H23N3O4S2 B3275561 (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-70-4

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3275561
CAS No.: 627038-70-4
M. Wt: 517.6 g/mol
InChI Key: ZQVSFJZUFGNULH-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring condensed to a pyrimidine ring. Key structural features include:

  • Substituents: A 4-hydroxy-3-methoxybenzylidene group at position 2, a thiophen-2-yl group at position 5, and an N-(2-methylphenyl)carboxamide moiety at position 4.
  • For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () was prepared by refluxing precursors in acetic acid/acetic anhydride, followed by recrystallization .
  • Pharmacological Relevance: Thiazolo[3,2-a]pyrimidines are known for diverse bioactivities, including kinase inhibition and RNA targeting ().

Properties

IUPAC Name

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S2/c1-15-7-4-5-8-18(15)29-25(32)23-16(2)28-27-30(24(23)21-9-6-12-35-21)26(33)22(36-27)14-17-10-11-19(31)20(13-17)34-3/h4-14,24,31H,1-3H3,(H,29,32)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVSFJZUFGNULH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC(=C(C=C5)O)OC)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC(=C(C=C5)O)OC)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions

    Formation of Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Reactivity of the Thiazolo[3,2-a]pyrimidine Core

The fused thiazole-pyrimidine ring system is central to its reactivity. Key features include:

  • Electrophilic Substitution : The electron-rich pyrimidine ring may undergo electrophilic substitution at positions activated by adjacent heteroatoms.

  • Nucleophilic Attack : The 3-oxo group and conjugated double bonds in the thiazole ring can act as sites for nucleophilic addition or substitution .

Table 1: Reactivity of Core Functional Groups

Functional GroupReactivity TypeExample Reactions
Thiazole ringElectrophilic substitutionHalogenation, nitration (under acidic conditions)
Pyrimidine ringNucleophilic attackAddition of Grignard reagents or amines
3-Oxo groupAcid-base reactionsEnolate formation under basic conditions

Reactions Involving the Methylidene Substituent

The (4-hydroxy-3-methoxyphenyl)methylidene group at position 2 introduces conjugation and potential redox activity:

  • Oxidation : The α,β-unsaturated ketone system may undergo epoxidation or dihydroxylation .

  • Cycloaddition : The conjugated double bond could participate in Diels-Alder reactions with dienophiles.

Modification of the Carboxamide Group

The N-(2-methylphenyl)carboxamide moiety at position 6 offers opportunities for derivatization:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to a carboxylic acid .

  • N-Alkylation/Acylation : The secondary amine in the carboxamide can react with alkyl halides or acyl chlorides .

Table 2: Carboxamide Reactivity

Reaction TypeConditionsProduct
Acidic hydrolysisHCl/H₂O, ΔCarboxylic acid + aniline derivative
N-MethylationCH₃I, K₂CO₃N-Methyl carboxamide

Substituent-Specific Reactions

  • 4-Hydroxy-3-Methoxyphenyl Group :

    • Demethylation : The methoxy group may undergo demethylation with BBr₃ to form a catechol structure .

    • Esterification : The phenolic -OH group can react with acyl chlorides to form esters .

  • Thiophene Ring :

    • Electrophilic substitution : Sulfonation or Friedel-Crafts alkylation at the α-position of the thiophene.

Synthetic and Retrosynthetic Considerations

Key precursors and intermediates for this compound likely involve:

  • Knoevenagel condensation to form the methylidene linkage .

  • Hantzsch thiazole synthesis to construct the thiazolo-pyrimidine core .

Stability and Degradation

  • Photodegradation : The conjugated system may undergo [2+2] cycloaddition under UV light .

  • Hydrolytic degradation : Susceptibility to hydrolysis in aqueous acidic/basic environments at the carboxamide and ester groups .

Scientific Research Applications

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name / ID Key Substituents Synthesis Method Bioactivity / Target Reference
Query Compound 4-Hydroxy-3-methoxybenzylidene, thiophen-2-yl, N-(2-methylphenyl)carboxamide Not explicitly described Hypothesized: EphA2 antagonism, RNA modulation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene, phenyl, ethyl ester Acetic acid reflux, recrystallization Crystallographic study (no bioactivity data)
(E)-5-Amino-N'-(1-(4-chlorophenyl)ethylidene)-7-(3,4-dimethoxyphenyl)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide 4-Chlorophenyl, 3,4-dimethoxyphenyl, carbohydrazide Multi-component cascade reaction Anticancer (preliminary screening)
4-Methyl-N-[(2E)-2-(4-methylbenzylidene)-3,5-dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl]benzenesulfonamide 4-Methylbenzylidene, benzenesulfonamide Condensation with sulfonamide derivatives Antimicrobial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating methoxy groups (e.g., 2,4,6-trimethoxybenzylidene in ) exhibit enhanced crystallinity but reduced solubility. In contrast, electron-withdrawing groups like nitro () may improve binding to hydrophobic pockets in enzymes .
  • Thiophene vs. Phenyl Rings : The thiophen-2-yl group in the query compound offers distinct electronic properties compared to phenyl rings in analogues. Thiophene’s sulfur atom may facilitate interactions with metal ions or cysteine residues in target proteins .
Bioactivity and Target Engagement
  • However, analogues lacking the 4-hydroxy group (e.g., ) show reduced enrichment factors in EphA2 binding assays .
  • RNA Targeting : The query compound’s carboxamide group resembles RNA-binding scaffolds in . Compounds with shape Tanimoto coefficients >0.8 (e.g., 0.94 for compound 2 in ) exhibit high selectivity for RNA motifs, suggesting the query compound may similarly target precursor microRNAs .
Computational and Experimental Validation
  • Ligand-Based vs. Structure-Based Methods : indicates ligand-based approaches outperform structure-based methods for EphA2 antagonists. The query compound’s benzylidene moiety aligns with pharmacophores derived from ephrin-A1’s G-H loop, supporting ligand-based design .
  • Crystallographic Insights : The puckered pyrimidine ring and dihedral angles (e.g., 80.94° in ) influence molecular packing and bioavailability. Substituents like thiophen-2-yl may reduce crystal symmetry, enhancing solubility compared to phenyl analogues .

Biological Activity

The compound (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a thiazolopyrimidine core and multiple functional groups, make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H20N4O3S
Molecular Weight 396.46 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, thiazolopyrimidine derivatives have been shown to possess significant antibacterial and antifungal properties. The presence of the thiophene ring and hydroxyl groups may enhance the interaction with microbial targets, potentially leading to increased efficacy against a range of pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The thiazolopyrimidine framework is known for its ability to inhibit various cancer cell lines. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Binding: It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

  • Anticancer Efficacy Study:
    • A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Activity Assessment:
    • Another research effort focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in disc diffusion assays, indicating effective antimicrobial action.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for structurally similar compounds:

Compound Activity Type IC50/Minimum Inhibitory Concentration (MIC) Reference
Thiazolopyrimidine Derivative AAnticancer15 µM
Thiazolopyrimidine Derivative BAntimicrobial32 µg/mL
Thiazolopyrimidine Derivative CAntiviral25 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-configured thiazolopyrimidine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with thiazole and pyrimidine precursors. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with substituted benzaldehydes in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields target compounds. Reaction optimization includes adjusting molar ratios, reflux duration (8–10 hours), and recrystallization solvents (e.g., ethyl acetate-ethanol mixtures) to improve yields (78% reported in ) . Variations in benzaldehyde substituents (e.g., fluorophenyl, trimethoxyphenyl) require tailored purification steps to isolate stereoisomers .

Q. How is the structural conformation of this compound characterized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include mean C–C bond lengths (0.003–0.004 Å), R factors (0.044–0.058), and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in ). Puckering analysis of the pyrimidine ring (flattened boat conformation) and hydrogen-bonding networks (C–H···O) are critical for validating molecular geometry . Data-to-parameter ratios (>13:1) ensure refinement accuracy .

Q. What in vitro assays are used for initial biological screening of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
    Substituent effects (e.g., thiophen-2-yl vs. fluorophenyl groups) are systematically compared to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do electronic and steric effects of benzylidene substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Computational studies (DFT or molecular docking) predict electronic effects (e.g., electron-withdrawing groups like -F enhance electrophilicity at the methylidene site). Steric hindrance from bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) can reduce binding affinity to target enzymes. Experimental validation involves synthesizing derivatives with controlled substituents and comparing kinetic parameters (e.g., kₐₜₜ/Kₘ) in enzyme assays .

Q. What strategies resolve contradictions in reported biological activity data across structurally analogous derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Meta-analysis of literature data with standardized normalization (e.g., % inhibition at fixed concentrations) clarifies trends. For example, fluorinated derivatives in show higher antimicrobial activity than methoxy-substituted analogs (), likely due to enhanced membrane permeability. Cross-study validation using orthogonal assays (e.g., SPR for binding affinity) reduces false positives .

Q. How is the compound’s stability under physiological conditions assessed for drug development?

  • Methodological Answer : Accelerated stability studies include:

  • pH Stability : Incubation in buffers (pH 1–10) at 37°C, monitored via HPLC-UV for degradation products.
  • Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds.
  • Light Sensitivity : Exposure to UV-Vis light (ICH Q1B guidelines).
    Substituents like the 4-hydroxy-3-methoxyphenyl group ( ) may confer oxidative instability, requiring antioxidant additives in formulation .

Methodological Considerations Table

Aspect Key Parameters Relevant Evidence
Synthesis OptimizationCatalyst (NaOAc), solvent (AcOH/Ac₂O), reflux time (8–10 h), recrystallization
Structural ValidationX-ray R factor (<0.06), dihedral angles, H-bond networks
Biological ScreeningMIC (µg/mL), IC₅₀ (µM), enzyme inhibition (Ki)
Computational ModelingDFT (HOMO-LUMO gaps), docking scores (∆G, kcal/mol)
Stability ProfilingDegradation kinetics (t₁/₂), thermal decomposition (DSC peaks)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.